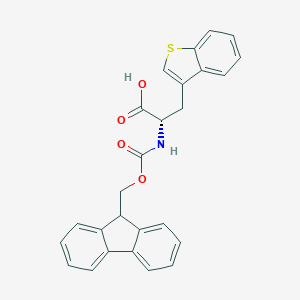

Fmoc-L-3-Benzothienylalanine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIZNDWONIMCGM-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939015 | |

| Record name | 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-60-8 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-3-Benzothienylalanine: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-Benzothienylalanine is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and drug discovery.[1][2][3] Its unique structure, featuring a benzothienyl side chain, imparts advantageous properties to peptides, including enhanced stability, bioavailability, and opportunities for studying protein interactions.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, tailored for professionals in the fields of medicinal chemistry, biochemistry, and drug development.

Chemical Properties and Structure

This compound is a derivative of the amino acid alanine, protected at the α-amino group by a 9-fluorenylmethoxycarbonyl (Fmoc) group and modified at the β-carbon with a benzothiophene ring.[1] The Fmoc group is a base-labile protecting group, making it ideal for solid-phase peptide synthesis (SPPS) using an orthogonal protection strategy.[1][4]

Core Chemical Identifiers

| Property | Value |

| IUPAC Name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[1][5] |

| CAS Number | 177966-60-8[1][2][5] |

| Molecular Formula | C26H21NO4S[1][2][5] |

| Molecular Weight | 443.5 g/mol [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O[1] |

| InChI Key | BQIZNDWONIMCGM-QHCPKHFHSA-N[1] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder[2][3][6] |

| Purity | ≥ 99.5% (Chiral HPLC)[2][6] |

| Optical Rotation | [a]20D = -20 ± 2 ° (c=1 in MeOH)[2][6] |

| Boiling Point (Predicted) | 690.8 ± 55.0°C[1] |

| Flash Point (Predicted) | 371.6 ± 31.5°C[1] |

| Storage Conditions | 0 - 8 °C[2][3][6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The primary application of this compound is in SPPS. The following is a generalized protocol for the incorporation of this amino acid into a peptide chain on a solid support (e.g., Rink amide resin).

Materials:

-

This compound

-

Rink amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Methodology:

-

Resin Swelling: Swell the Rink amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) and an activator base like DIPEA. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for a sufficient time (e.g., 1-2 hours) to ensure complete coupling. Monitor the reaction using a colorimetric test (e.g., Kaiser test).

-

Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: Once the peptide chain is fully assembled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups. The specific cocktail and cleavage time will depend on the amino acid composition of the peptide.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then dissolve it in a suitable solvent for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The incorporation of this compound into peptides can significantly influence their properties and biological activity.

-

Structure-Activity Relationship (SAR) Studies: The benzothiophene side chain alters the hydrophobicity and conformational constraints of a peptide, which is a valuable tool in SAR studies to optimize peptide-based drug candidates.[1]

-

Enhanced Biological Stability: The unnatural side chain can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Receptor Binding: The aromatic and heterocyclic nature of the benzothienyl group can introduce new binding interactions with biological targets, potentially leading to increased affinity and selectivity.

-

Fluorescent Probes: The benzothiophene moiety can serve as a handle for further chemical modification, including the attachment of fluorescent tags for use in bioimaging and interaction studies.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating this compound.

Caption: General workflow for solid-phase peptide synthesis using this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-3-Benzothienylalanine

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-3-Benzothienylalanine is a synthetic amino acid derivative that serves as a valuable building block in peptide synthesis.[1][2] Its unique benzothienyl side chain can impart desirable properties to peptides, such as increased stability, enhanced biological activity, and improved solubility.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.[1][2] This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols and characterization data.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and analytical data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁NO₄S | [3] |

| Molecular Weight | 443.5 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Purity (Chiral HPLC) | ≥ 99.5% | [3] |

| Optical Rotation [α]²⁰D | -20 ± 2° (c=1 in MeOH) | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a multi-step process involving the diastereoselective alkylation of a chiral glycine equivalent, followed by hydrolysis and Fmoc protection. The Schöllkopf method, which utilizes a bis-lactim ether derived from a chiral auxiliary like valine, is a well-established strategy for the asymmetric synthesis of non-proteinogenic amino acids and serves as a basis for this protocol.

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of the Schöllkopf Chiral Auxiliary

The synthesis begins with the preparation of the chiral auxiliary, a bis-lactim ether, from a dipeptide of glycine and (R)-valine.

-

Protocol:

-

The dipeptide derived from glycine and (R)-valine is cyclized to form a 2,5-diketopiperazine.

-

The diketopiperazine undergoes double O-methylation using a reagent such as trimethyloxonium tetrafluoroborate (Meerwein's salt) to yield the bis-lactim ether, (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.

-

Step 2: Diastereoselective Alkylation

This crucial step establishes the stereochemistry of the final product.

-

Protocol:

-

The Schöllkopf chiral auxiliary is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the prochiral position on the glycine moiety, forming a carbanion.

-

A solution of 3-(chloromethyl)benzothiophene in the same solvent is then added to the reaction mixture. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion, directing the alkylation to occur from the opposite face.

-

The reaction is stirred at low temperature until completion, yielding the alkylated bis-lactim ether with high diastereoselectivity.

-

Step 3: Hydrolysis to the Amino Acid Ester

The alkylated intermediate is hydrolyzed to release the desired amino acid ester.

-

Protocol:

-

The crude alkylated bis-lactim ether is subjected to acidic hydrolysis, for instance, using aqueous trifluoroacetic acid (TFA) at 0 °C.

-

This cleavage step yields L-3-benzothienylalanine methyl ester.

-

Step 4: Fmoc Protection

The free amino group of the amino acid ester is then protected with the Fmoc group.

-

Protocol:

-

L-3-benzothienylalanine methyl ester is dissolved in a suitable solvent mixture, such as aqueous sodium bicarbonate and tetrahydrofuran (THF).

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is worked up by acidification and extraction to yield this compound methyl ester.

-

Step 5: Saponification

The final step is the hydrolysis of the methyl ester to the free carboxylic acid.

-

Protocol:

-

This compound methyl ester is dissolved in a mixture of solvents like dioxane, THF, and water.

-

An aqueous solution of lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature.

-

After the reaction is complete, the solution is acidified and the product is extracted to afford the final this compound.

-

Quantitative Data from a Similar Synthesis

| Step | Yield |

| Diastereoselective Alkylation | 88% |

| Hydrolysis and Fmoc Protection to Methyl Ester | 88% |

| Overall Yield (after final hydrolysis) | 62% |

Purification of this compound

Purification is critical to ensure the high purity required for peptide synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of Fmoc-protected amino acids.

Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol for Preparative RP-HPLC

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of a mixture of mobile phase A and B to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Gradient: A linear gradient optimized based on an initial analytical run. A common starting point is a gradient from 30% to 70% mobile phase B over 30-40 minutes.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV absorbance at 265 nm (for the Fmoc group) and 214 nm (for the peptide bond if applicable).

-

-

Post-Purification:

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of each fraction using analytical RP-HPLC.

-

Pool the fractions with the desired purity (typically >99%).

-

Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the pure product as a fluffy white powder.

-

Role in Drug Development

Unnatural amino acids like this compound are instrumental in modern drug discovery, particularly in the development of peptide-based therapeutics.[5][6] Their incorporation into peptide sequences can enhance pharmacological properties.

Conceptual Pathway in Peptide Drug Development

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Chromatographic Deep Dive: Fmoc-L-3-Benzothienylalanine

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: N-α-Fmoc-L-3-benzothienylalanine is a pivotal synthetic amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its unique benzothiophene side chain imparts specific conformational constraints and potential for novel interactions within synthetic peptides, making it a valuable tool in drug discovery and the development of peptide-based therapeutics. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Fmoc-L-3-Benzothienylalanine, alongside detailed experimental protocols for its analysis and a summary of its application in SPPS.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₆H₂₁NO₄S |

| Molecular Weight | 443.52 g/mol |

| Monoisotopic Mass | 443.11913 u |

| Appearance | White to off-white powder |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled from typical ranges for the constituent moieties and may vary slightly based on the solvent and experimental conditions.

¹H NMR Data

Solvent: Deuterated Chloroform (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | 2 x Ar-H (Fmoc) |

| ~7.70 | d | 2H | 2 x Ar-H (Fmoc) |

| ~7.50 - 7.20 | m | 9H | Ar-H (Fmoc and Benzothiophene) |

| ~5.30 | d | 1H | NH |

| ~4.70 | q | 1H | α-CH |

| ~4.40 | d | 2H | CH₂ (Fmoc) |

| ~4.20 | t | 1H | CH (Fmoc) |

| ~3.40 | d | 2H | β-CH₂ |

¹³C NMR Data

Solvent: Deuterated Chloroform (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (Carboxylic acid) |

| ~156 | C=O (Fmoc carbamate) |

| ~144 | 2 x Ar-C (Fmoc, quaternary) |

| ~141 | 2 x Ar-C (Fmoc, quaternary) |

| ~140 | Ar-C (Benzothiophene, quaternary) |

| ~138 | Ar-C (Benzothiophene, quaternary) |

| ~128 - 120 | Ar-CH (Fmoc and Benzothiophene) |

| ~67 | CH₂ (Fmoc) |

| ~54 | α-CH |

| ~47 | CH (Fmoc) |

| ~38 | β-CH₂ |

Mass Spectrometry (MS) Data

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like amino acid derivatives.

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 444.1264 | ~444.126 |

| [M+Na]⁺ | 466.1083 | ~466.108 |

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem MS provides structural information through controlled fragmentation of a selected precursor ion. For the [M+H]⁺ ion of this compound, the major expected fragmentation pathways involve the loss of the Fmoc group and subsequent cleavages.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 444.1 | 222.1 | 222.0 | [M+H - Fmoc]⁺ |

| 444.1 | 179.1 | 265.0 | Fluorenyl cation |

| 222.1 | 176.1 | 46.0 | [M+H - Fmoc - HCOOH]⁺ |

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: Calibrate the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: Calibrate the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Mass Spectrometry

1. Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

2. ESI-MS and ESI-MS/MS Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 100-150 °C.

-

MS Scan Range: m/z 100-1000.

-

MS/MS Fragmentation: For tandem MS, the protonated molecular ion ([M+H]⁺, m/z ~444.1) is isolated and subjected to collision-induced dissociation (CID) with nitrogen or argon as the collision gas. The collision energy should be optimized to achieve a good fragmentation pattern.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Fmoc-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain is outlined below.

Workflow Description: The synthesis begins with a resin support, which is deprotected to expose a free amine. This compound is then activated with coupling reagents and added to the resin. After washing away excess reagents, this cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence. The final step involves cleaving the completed peptide from the resin and removing all protecting groups.

Conclusion

The analytical data and protocols presented in this guide provide a comprehensive resource for the characterization and application of this compound. Accurate interpretation of NMR and MS data is crucial for verifying the identity and purity of this key synthetic building block, thereby ensuring the successful synthesis of high-quality peptides for research and drug development.

A Technical Guide to Fmoc-L-3-Benzothienylalanine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-3-Benzothienylalanine is a non-canonical amino acid derivative that serves as a critical building block in peptide synthesis and drug discovery. Its unique benzothiophene side chain offers distinct structural and electronic properties, enabling the design of novel peptides with enhanced stability, hydrophobicity, and potential therapeutic activity. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and its application in Solid-Phase Peptide Synthesis (SPPS).

Core Chemical and Physical Properties

The incorporation of the benzothiophene moiety distinguishes this amino acid from its natural counterparts, providing a valuable tool for modifying peptide structure and function.[1] A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| IUPAC Name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [1] |

| CAS Number | 177966-60-8 | [1][2] |

| Molecular Formula | C₂₆H₂₁NO₄S | [1][2] |

| Molecular Weight | 443.5 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 99.5% (Chiral HPLC) | [2] |

| Optical Rotation | [α]²⁰D = -20 ± 2° (c=1 in MeOH) | [2] |

| Carboxylic Acid pKa | 3.74 ± 0.10 (Predicted) | [1] |

| Boiling Point | 690.8 ± 55.0°C (Predicted) | [1] |

| Flash Point | 371.6 ± 31.5°C (Predicted) | [1] |

| Storage Conditions | 0 - 8 °C, sealed and dry | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis are crucial for its effective application in research and development.

Enantioselective Synthesis of this compound

The enantiomerically pure form of this compound can be achieved through diastereoselective alkylation of a glycine equivalent. The following protocol is based on established methods for similar unnatural amino acids.[3]

-

Alkylation: A chiral glycine equivalent, such as (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is treated with a strong base (e.g., n-butyllithium) to form an anion. This anion then undergoes stereoselective alkylation by reacting with 3-chloromethyl-1-benzothiophene. This reaction establishes the correct stereochemistry at the α-carbon.

-

Hydrolysis (Step 1): The resulting alkylated product is subjected to acidic hydrolysis to cleave the chiral auxiliary. A common condition for this step is treatment with 40% trifluoroacetic acid (TFA) in water at 0 °C.[3][4] This yields the methyl ester of L-3-Benzothienylalanine.

-

Fmoc Protection: The α-amino group of the newly formed amino acid ester is then protected. This is achieved by reacting the compound with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water.

-

Hydrolysis (Step 2): The final step is the saponification of the methyl ester to yield the free carboxylic acid. This is typically accomplished by hydrolysis using an aqueous solution of lithium hydroxide (LiOH) in a solvent like methanol or tetrahydrofuran.[3][4]

-

Purification: The final product, this compound, is purified using techniques such as column chromatography to ensure high purity suitable for peptide synthesis.

Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS.[2] The following protocol outlines the key steps for incorporating this amino acid into a growing peptide chain on a solid support.

-

Resin Selection and Preparation:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[5]

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), for at least one hour to ensure optimal reaction conditions.[6][7]

-

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

Activate the carboxylic acid of this compound. This is typically done by dissolving the amino acid (usually 3-5 equivalents) with a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

-

Add an organic base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.

-

Add the activated amino acid solution to the deprotected, resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]

-

Monitor the reaction for completion using a qualitative method like the Kaiser test.

-

-

Washing:

-

After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.

-

-

Chain Elongation:

-

Repeat the cycle of deprotection (Step 2), coupling (Step 3), and washing (Step 4) for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide sequence is fully assembled, cleave the peptide from the resin and remove any side-chain protecting groups simultaneously.

-

Use a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

-

Incubate the peptide-resin in the cleavage cocktail for 2-3 hours.[5]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide product, which can then be purified by HPLC.

-

Workflow and Pathway Visualizations

To better illustrate the experimental process, the following diagrams outline the key workflows.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Key steps in the enantioselective synthesis of this compound.

References

- 1. Buy this compound | 177966-60-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. PlumX [plu.mx]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. wernerlab.weebly.com [wernerlab.weebly.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Technical Guide: Properties and Applications of Fmoc-β-(3-benzothienyl)-Ala-OH (CAS 177966-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-β-(3-benzothienyl)-L-alanine (CAS 177966-60-8) is a specialized amino acid derivative that serves as a critical building block in the field of peptide chemistry and drug discovery. Its unique benzothiophene side chain imparts distinct properties to peptides, influencing their structure, stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, suppliers, and key applications of this compound, with a focus on its role in the synthesis of bioactive peptides and its connection to the Melanin-concentrating hormone receptor 1 (MCHR1) signaling pathway.

Chemical and Physical Properties

Fmoc-β-(3-benzothienyl)-Ala-OH is an N-terminally protected form of β-(3-benzothienyl)-alanine, where the fluorenylmethyloxycarbonyl (Fmoc) group ensures controlled, stepwise addition during solid-phase peptide synthesis (SPPS).[1][2] The key properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 177966-60-8 | [3][4] |

| Molecular Formula | C₂₆H₂₁NO₄S | [3][4] |

| Molecular Weight | 443.51 g/mol | [3][4] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | Typically ≥98% (HPLC) | |

| Storage Conditions | 2-8°C, sealed in a dry environment | |

| Synonyms | Fmoc-L-3-Benzothienylalanine, Fmoc-3-Ala(3-benzothienyl)-OH, N-Fmoc-(3-benzothienyl)-L-alanine | |

| IUPAC Name | (2S)-3-(1-benzothiophen-3-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}propanoic acid |

Key Applications in Research and Drug Development

The primary application of Fmoc-β-(3-benzothienyl)-Ala-OH is as a monomer unit in the synthesis of peptides with novel biological activities.[1] The benzothienyl moiety can introduce favorable pharmacokinetic properties and specific interactions with biological targets.

Bioactive Peptide Synthesis

This amino acid derivative is particularly valuable in the design of bioactive peptides for therapeutic purposes, including those targeting cancer and neurodegenerative diseases.[1] The incorporation of the benzothienyl side chain can enhance the stability and bioavailability of the resulting peptides.[1]

MCH-R1 Antagonists

A notable application is in the synthesis of pseudopeptide antagonists for the Melanin-concentrating hormone receptor 1 (MCHR1).[5] MCHR1 is a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis, making it a target for anti-obesity drugs.[5][6]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-β-(3-benzothienyl)-Ala-OH into a peptide chain using manual Fmoc-based SPPS. This protocol can be adapted for automated synthesizers.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-β-(3-benzothienyl)-Ala-OH

-

Other required Fmoc-protected amino acids

-

Coupling reagent: HCTU (or HATU/HBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (Incorporation of Fmoc-β-(3-benzothienyl)-Ala-OH):

-

In a separate vial, dissolve Fmoc-β-(3-benzothienyl)-Ala-OH (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Wash the resin with DMF (5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin sequentially with DMF and DCM, then dry under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context and application of Fmoc-β-(3-benzothienyl)-Ala-OH, the following diagrams are provided.

Caption: MCHR1 Signaling Pathway.

Caption: Fmoc-SPPS Experimental Workflow.

Suppliers

Fmoc-β-(3-benzothienyl)-Ala-OH is available from a variety of chemical suppliers that specialize in reagents for peptide synthesis and life science research. When sourcing this compound, it is important to verify the purity and request a certificate of analysis.

Selected Suppliers:

-

Sigma-Aldrich

-

Santa Cruz Biotechnology

-

MedChemExpress

-

Bachem

-

Chem-Impex

-

Aapptec

-

Advanced ChemTech

-

BLDpharm

-

Apollo Scientific

-

Watanabe Chemical Industries, Ltd.

-

AK Scientific, Inc.

-

Creative Peptides

-

001CHEMICAL

-

Matrix Scientific

-

finetech industry limited

-

Smolecule

-

Density Pharmachem

Note: This is not an exhaustive list, and availability may vary by region. It is recommended to contact suppliers directly for current stock and pricing information.

Conclusion

Fmoc-β-(3-benzothienyl)-Ala-OH is a valuable and versatile building block for the synthesis of complex and biologically active peptides. Its unique structural features offer opportunities for the development of novel therapeutics, particularly in the modulation of targets such as the MCH-R1. The well-established methods of Fmoc-based solid-phase peptide synthesis provide a robust framework for the incorporation of this non-canonical amino acid into peptide sequences, enabling further exploration of its potential in medicinal chemistry and chemical biology.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

Whitepaper: The Role of the Benzothienyl Group in Amino Acid Properties and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of unnatural amino acids into peptides and small molecules is a cornerstone of modern medicinal chemistry. Among these, amino acids featuring a benzothienyl side chain, such as 3-(3-benzothienyl)alanine, have emerged as valuable tools in drug discovery. This technical guide provides an in-depth analysis of the role of the benzothienyl group, a bioisostere of tryptophan's indole moiety, in modulating the physicochemical and biological properties of amino acids. We detail its impact on lipophilicity, peptide stability, and its function as a potent enzyme inhibitor. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and biological evaluation, and provides visual diagrams of relevant pathways and workflows to guide researchers in leveraging this unique chemical scaffold.

Introduction: The Benzothienyl Group in Amino Acid Chemistry

The twenty proteinogenic amino acids offer a limited chemical repertoire for drug design. The synthesis and incorporation of unnatural amino acids provide a powerful strategy to overcome these limitations, enabling the fine-tuning of pharmacological properties. The benzothienyl group, a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring, is of particular interest. When appended to an alanine backbone, it creates 3-(benzothienyl)alanine, a structural and electronic analogue of tryptophan.

The replacement of tryptophan's indole nitrogen with sulfur in the benzothienyl ring alters key physicochemical properties, including hydrogen bonding capacity, lipophilicity, and electronic distribution. These modifications can lead to significant improvements in peptide stability, bioavailability, and target-binding affinity.[1][] This guide explores the multifaceted role of the benzothienyl group, focusing on its application in peptide synthesis and its utility as a pharmacophore in developing targeted therapeutics, particularly for cancer and neurodegenerative diseases.[1][3]

Influence on Physicochemical Properties

The introduction of the benzothienyl moiety imparts distinct physicochemical characteristics upon the amino acid scaffold, differentiating it from its natural analogue, tryptophan. These properties are critical for modulating molecular interactions, membrane permeability, and metabolic stability.

-

Enhanced Lipophilicity: The replacement of the indole NH group with a sulfur atom removes a hydrogen bond donor site and increases the nonpolar surface area. This significantly enhances the hydrophobicity (lipophilicity) of the amino acid side chain, which can improve interactions with hydrophobic pockets in target proteins and facilitate passage across lipid bilayers.[4]

-

Altered Electronic Profile: Sulfur is more electron-inductive than nitrogen, which alters the electronic properties of the aromatic system. This can influence π-π stacking interactions and cation-π interactions with biological targets.[4][5]

-

Conformational Rigidity: The rigid, planar structure of the benzothienyl group helps to constrain the conformational freedom of peptide backbones, which can pre-organize the peptide into a bioactive conformation and increase binding affinity.[4]

-

Fluorescence: The aromatic system of the benzothienyl group confers fluorescent properties, enabling its use in the development of fluorescent probes for bioimaging and binding studies without the need for an external fluorophore.[1]

Table 1: Physicochemical Data for Benzothienylalanine Derivatives

| Property | L-3-Benzothienylalanine | Fmoc-L-3-Benzothienylalanine | D-3-Benzothienyl-alanine |

| CAS Number | 72120-71-9[3][6] | 177966-60-8[1] | 111139-55-0[] |

| Molecular Formula | C₁₁H₁₁NO₂S[3] | C₂₆H₂₁NO₄S[1] | C₁₁H₁₁NO₂S[] |

| Molecular Weight ( g/mol ) | 221.28[6] | 443.5[1] | 221.28[] |

| Appearance | Almost white powder[3] | White to off-white powder[1] | Almost white powder[] |

| Melting Point (°C) | 248-250 (decomp)[7] | Not available | 236-240[] |

| pKa (Predicted) | 2.23 ± 0.10[7] | 3.74 ± 0.10 (Carboxylic Acid)[4] | Not available |

| XLogP3 (Predicted) | Not available | Not available | -0.2[8] |

| Density (g/cm³, Predicted) | 1.374 ± 0.06[6] | Not available | 1.374 ± 0.06[] |

Biological Activity and Therapeutic Applications

The unique properties of the benzothienyl group translate into diverse biological applications, from enhancing peptide therapeutics to direct inhibition of key metabolic enzymes.

Peptide Synthesis and Drug Delivery

Fmoc-protected benzothienylalanine is widely used as a building block in solid-phase peptide synthesis (SPPS).[1][9] Its incorporation can confer several advantages:

-

Increased Stability: The benzothienyl side chain can protect adjacent peptide bonds from enzymatic degradation, increasing the half-life of peptide drugs.[]

-

Improved Pharmacokinetics: Enhanced lipophilicity and stability can lead to better absorption, distribution, and overall bioavailability.[1]

-

Structure-Activity Relationship (SAR) Studies: It serves as a powerful probe for exploring the structural requirements of peptide-receptor interactions.[4][9]

Enzyme Inhibition: A Tryptophan Analogue

One of the most significant applications of benzothienylalanine is as a competitive inhibitor of enzymes involved in tryptophan metabolism. A primary target is Indoleamine 2,3-dioxygenase (IDO1) , a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[5][10]

Overexpression of IDO1 is a key mechanism of immune evasion in cancer.[11][12] By depleting local tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 suppresses the activity of effector T-cells and promotes an immunosuppressive tumor microenvironment.[10][11] β-[3-benzo(b)thienyl]-DL-alanine acts as a potent competitive inhibitor of IDO1, binding to the active site but not undergoing catalysis.[5] This blocks the degradation of tryptophan, helping to restore anti-tumor immunity.[5]

Anticancer and Other Therapeutic Applications

Beyond IDO1 inhibition, the benzothienyl moiety is a key pharmacophore in various therapeutic contexts.

-

Antitumor Agents: Benzothienyl-containing quinolinone derivatives have been shown to function as potent antitubulin agents, arresting the cell cycle and exhibiting broad cytotoxicity against human cancer cell lines.[13]

-

Neuroprotection: The amino acid and its derivatives are explored for potential therapeutic effects in neuroprotection and for treating neurodegenerative diseases.[1][3]

Table 2: Biological Activity of Benzothienyl-Containing Compounds

| Compound / Derivative | Target / Application | Activity Type | Quantitative Data |

| β-[3-benzo(b)thienyl]-DL-alanine | Indoleamine 2,3-dioxygenase (IDO1) | Competitive Inhibitor | Kᵢ = 7-70 µM[5] |

| 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one (Compound 39 ) | Tubulin Assembly / Human Cancer Cell Lines | Cytotoxicity / Tubulin Inhibitor | IC₅₀ = 0.07–0.19 µM[13] |

| Fmoc-3-(3-benzothienyl)-L-alanine | Peptide Synthesis | Building Block | Enhances peptide stability and bioavailability[1] |

Key Experimental Protocols

Reproducible experimental methods are critical for the synthesis and evaluation of novel compounds. This section provides detailed protocols for the preparation and assessment of benzothienylalanine.

Protocol for Synthesis of Racemic 3-(3-Benzothienyl)alanine

This protocol describes a general synthesis starting from benzo[b]thiophene.

-

Formylation of Benzo[b]thiophene:

-

Dissolve benzo[b]thiophene in a suitable solvent like DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a formylating agent (e.g., phosphorus oxychloride, POCl₃) dropwise while maintaining the temperature.

-

Stir the reaction at room temperature for several hours until completion (monitor by TLC).

-

Quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaOH solution).

-

Extract the product, benzo[b]thiophene-3-carbaldehyde, with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography.

-

-

Azlactone Synthesis:

-

Combine the benzo[b]thiophene-3-carbaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the azlactone product.

-

Filter, wash the solid with water, and dry.

-

-

Hydrolysis and Reduction to Yield Racemic Amino Acid:

-

Suspend the crude azlactone in a solution of sodium hydroxide.

-

Heat the mixture to hydrolyze the azlactone to the corresponding α,β-dehydroamino acid derivative.

-

Perform a reduction step using a reducing agent like sodium amalgam or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) to reduce the double bond.

-

Acidify the solution with HCl to pH ~6 to precipitate the racemic N-acetyl-3-(3-benzothienyl)alanine.

-

-

Deprotection:

-

Heat the N-acetylated amino acid in aqueous HCl (e.g., 6M HCl) under reflux to remove the acetyl group.

-

Cool the solution and adjust the pH to the isoelectric point (~pH 6) with a base (e.g., ammonium hydroxide) to precipitate the final product, racemic 3-(3-benzothienyl)alanine.

-

Filter, wash with cold water and ethanol, and dry under vacuum.

-

Protocol for Enzymatic Resolution of Racemic 3-(3-Benzothienyl)alanine

This protocol uses an enzyme to selectively acylate one enantiomer, allowing for the separation of the D- and L-forms. This is a common method for producing enantiopure unnatural amino acids.[14][15]

-

Esterification: Protect the carboxylic acid of the racemic amino acid by converting it to a simple ester (e.g., methyl or ethyl ester) using standard methods (e.g., SOCl₂ in methanol).

-

Enzymatic Hydrolysis:

-

Dissolve the racemic amino acid ester in a suitable buffer system (e.g., phosphate buffer) with a co-solvent like tert-butanol if needed for solubility.

-

Add an immobilized lipase, such as Candida antarctica Lipase B (CALB).

-

Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation. The enzyme will selectively hydrolyze one enantiomer (e.g., the L-ester) back to the carboxylic acid, leaving the other enantiomer (the D-ester) unreacted.

-

Monitor the reaction progress by chiral HPLC until ~50% conversion is reached.

-

-

Separation:

-

Filter off the immobilized enzyme for reuse.

-

Acidify the reaction mixture slightly (e.g., to pH 5-6) and extract the unreacted D-amino acid ester with an organic solvent (e.g., ethyl acetate).

-

Adjust the aqueous layer to a lower pH (e.g., pH 2-3) to protonate the newly formed L-amino acid.

-

Extract the L-amino acid with an organic solvent.

-

-

Deprotection: Hydrolyze the separated D-amino acid ester using aqueous HCl to yield the final D-amino acid.

-

Purity Analysis: Confirm the enantiomeric excess (ee) of both the L- and D-amino acid products using chiral HPLC.

Protocol for IDO1 Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory potency (IC₅₀) of a compound like 3-(3-benzothienyl)alanine.

-

Reagents and Buffers:

-

Recombinant human IDO1 enzyme.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue.

-

Substrate: L-Tryptophan solution.

-

Inhibitor: 3-(3-benzothienyl)alanine stock solution in DMSO, serially diluted.

-

Detection Reagent: 3% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 5 µL of the serially diluted inhibitor compound (or DMSO for control).

-

Add 25 µL of IDO1 enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of L-Tryptophan solution.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection of Kynurenine:

-

Stop the reaction by adding 50 µL of 6% trichloroacetic acid (TCA).

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of the DMAB detection reagent to each well. A yellow color will develop upon reaction with kynurenine.

-

Measure the absorbance at 480 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations: Workflows and Pathways

Logical Pathway of Benzothienyl Group Function

References

- 1. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 177966-60-8 [smolecule.com]

- 5. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-3-BENZOTHIENYLALANINE | 72120-71-9 [chemicalbook.com]

- 7. L-3-BENZOTHIENYLALANINE CAS#: 72120-71-9 [amp.chemicalbook.com]

- 8. 3-(3-Benzothienyl)-D-alanine | C11H11NO2S | CID 854045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters [beilstein-journals.org]

- 15. Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Expanding the Chemical Universe of Peptides: An In-depth Technical Guide to Unnatural Amino Acids

The incorporation of unnatural amino acids (Uaas) into peptides represents a paradigm shift in peptide chemistry and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance therapeutic properties, and create powerful tools to probe biological systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids for researchers, scientists, and drug development professionals.

Introduction to Unnatural Amino Acids

Unnatural amino acids are amino acid analogs that are not found among the 20 proteinogenic amino acids.[1] Their structures can be modified at the side chain, backbone, or stereochemistry, offering a vast chemical space for peptide design.[1][2] The introduction of Uaas into a peptide sequence can confer a range of desirable properties that overcome the inherent limitations of natural peptides, such as poor metabolic stability and rapid clearance.[3]

Key advantages of incorporating Uaas include:

-

Enhanced Proteolytic Stability: Modifications to the peptide backbone, such as N-methylation, or the introduction of bulky side chains can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[1][3][4]

-

Improved Pharmacokinetic Profiles: Uaas can be used to modulate properties like lipophilicity and hydrogen bonding capacity, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[3][5] This can include enhanced binding to serum proteins like albumin, which reduces renal clearance and prolongs circulation time.[1]

-

Increased Receptor Affinity and Selectivity: The novel side-chain functionalities of Uaas can create additional interactions with biological targets, leading to higher binding affinity and improved selectivity for specific receptor subtypes.[1][4]

-

Conformational Constraint: The incorporation of cyclic or rigid Uaas can lock the peptide backbone into a specific, bioactive conformation, which is often crucial for high-affinity receptor binding.[3]

-

Bio-orthogonal Handles: Uaas can introduce chemically unique groups, such as azides, alkynes, or ketones, that allow for specific, bio-orthogonal labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes.[1]

Data Presentation: The Quantitative Impact of Uaa Incorporation

The strategic incorporation of Uaas can lead to dramatic and predictable improvements in the pharmacological properties of peptides. The following tables summarize quantitative data on the effects of specific Uaa substitutions on receptor binding affinity, proteolytic stability, and pharmacokinetic parameters.

| Peptide/Analog | Modification | Receptor Subtype | Binding Affinity (Ki, nM) | Fold Change vs. Parent |

| Somatostatin Analogs | ||||

| Parent Octapeptide | None | hsst2 | 0.3 ± 0.1 | - |

| N-Me-Phe⁵ | N-methylation at Phe⁵ | hsst2 | 0.6 ± 0.1 | 0.5x |

| N-Me-Trp⁸ | N-methylation at Trp⁸ | hsst2 | 0.2 ± 0.1 | 1.5x |

| N-Me-Lys⁹ | N-methylation at Lys⁹ | hsst2 | 1.3 ± 0.3 | 0.23x |

| Parent Octapeptide | None | hsst3 | 10 ± 2 | - |

| N-Me-Phe⁵ | N-methylation at Phe⁵ | hsst3 | 25 ± 5 | 0.4x |

| N-Me-Trp⁸ | N-methylation at Trp⁸ | hsst3 | 3 ± 1 | 3.3x |

| N-Me-Lys⁹ | N-methylation at Lys⁹ | hsst3 | 8 ± 2 | 1.25x |

| Parent Octapeptide | None | hsst5 | 5 ± 1 | - |

| N-Me-Phe⁵ | N-methylation at Phe⁵ | hsst5 | 30 ± 7 | 0.17x |

| N-Me-Trp⁸ | N-methylation at Trp⁸ | hsst5 | 1.5 ± 0.4 | 3.3x |

| N-Me-Lys⁹ | N-methylation at Lys⁹ | hsst5 | 4 ± 1 | 1.25x |

| Opioid Peptides (Biphalin Analogs) | ||||

| Biphalin | None | μ-opioid | 1.1 | - |

| Analog 1 | Phe⁴ replaced with hβ³Phe | μ-opioid | 1.1 | 1x |

| Biphalin | None | δ-opioid | 0.72 | - |

| Analog 1 | Phe⁴ replaced with hβ³Phe | δ-opioid | 0.72 | 1x |

Table 1: Impact of N-methylation and β-amino acid substitution on the receptor binding affinity of somatostatin and opioid peptide analogs. Data compiled from multiple sources.[6][7]

| Peptide | Modification | Matrix | Half-life (t₁/₂) | Fold Improvement |

| Pep05 (Parent) | None | Human Plasma | ~4 h | - |

| DP06 | All L-Lys and L-Arg replaced with D-amino acids | Human Plasma | > 24 h | > 6x |

| UP09 | Single Aib at N-terminus | Human Plasma | Significantly enhanced vs. Pep05 | N/A |

| UP11 | L-Lys and L-Arg replaced with L-Dab | Human Plasma | Significantly enhanced vs. Pep05 | N/A |

Table 2: Enhanced proteolytic stability of antimicrobial peptide Pep05 analogs in human plasma. Data compiled from a study on antimicrobial peptides.[8]

| Analog | Route of Administration | Elimination Half-life (t₁/₂) | Total Clearance |

| Octreotide | Subcutaneous | 110 ± 9.6 min | 172 ± 10.4 ml/min |

| Lanreotide | Intravenous | 1.32 ± 0.20 h | 0.244 ± 0.027 L/hr/kg |

Table 3: Pharmacokinetic parameters of somatostatin analogs containing unnatural amino acids. Data compiled from pharmacokinetic studies.[9][10][11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Uaa-Containing Peptides

Fmoc-based SPPS is the most common method for synthesizing peptides containing Uaas. The following is a generalized protocol.

Materials:

-

Fmoc-protected amino acids (natural and unnatural)

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (natural or Uaa) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA).

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to form the peptide bond.

-

Wash the resin thoroughly with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.

-

Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification:

-

Filter the resin and precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

Genetic Code Expansion for Uaa Incorporation

Genetic code expansion allows for the site-specific incorporation of Uaas into proteins in living cells. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (typically the amber stop codon, UAG) and the desired Uaa.

3.2.1. Uaa Incorporation in E. coli

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired site of Uaa incorporation.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEVOL plasmid).

-

Unnatural amino acid.

-

LB medium and appropriate antibiotics.

-

IPTG for induction.

Protocol:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the pEVOL plasmid encoding the orthogonal pair.

-

Culture Growth:

-

Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

-

The next day, dilute the overnight culture into a larger volume of fresh LB medium with antibiotics and the unnatural amino acid (typically 1 mM).

-

Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

-

Protein Expression: Induce protein expression by adding IPTG (typically 0.5-1 mM) and continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 16-24 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

-

Protein Purification: Purify the Uaa-containing protein from the cell lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Analysis: Confirm the incorporation of the Uaa by mass spectrometry.

3.2.2. Uaa Incorporation in Mammalian Cells (e.g., HEK293)

Materials:

-

HEK293 cells.

-

Plasmid encoding the gene of interest with an in-frame amber (TAG) codon.

-

Plasmid(s) encoding the orthogonal aaRS and suppressor tRNA.

-

Transfection reagent (e.g., Lipofectamine).

-

DMEM supplemented with FBS and the unnatural amino acid.

Protocol:

-

Cell Seeding: Seed HEK293 cells in a culture plate to reach 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A common ratio is a 1:1 ratio of the gene of interest plasmid to the orthogonal pair plasmid.[6]

-

Add the complexes to the cells in DMEM.

-

-

Uaa Supplementation: After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of the unnatural amino acid (typically 0.1-1 mM).

-

Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.

-

Cell Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer.

-

Protein Purification and Analysis: Purify the Uaa-containing protein from the lysate and confirm Uaa incorporation by mass spectrometry.

Mandatory Visualizations: Signaling Pathways and Workflows

The incorporation of Uaas can be used to modulate the interaction of peptides with their target receptors, leading to altered downstream signaling. The following diagrams, generated using the DOT language, illustrate key concepts.

References

- 1. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of the long-acting somatostatin analogue octreotide (SMS 201-995) in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of the somatostatin analog lanreotide in patients with severe chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is in a perpetual state of evolution, driven by the need for therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. In this pursuit, non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), have emerged as indispensable tools, offering a vast expansion of the chemical space available for drug design beyond the canonical 20 proteinogenic amino acids.[1][2] Their incorporation into peptides and small molecules allows for the fine-tuning of pharmacological properties, surmounting the inherent limitations of their natural counterparts, such as susceptibility to proteolytic degradation and poor membrane permeability.[3][4] This technical guide provides an in-depth exploration of the core features of NPAAs and their strategic application in the development of next-generation therapeutics.

Core Advantages of Integrating Non-Proteinogenic Amino Acids

The unique structural and chemical diversity of NPAAs imparts a range of advantageous properties to drug candidates. These benefits are pivotal in transforming promising lead compounds into viable clinical agents.

Enhanced Metabolic Stability and Extended Half-Life: One of the most significant hurdles for peptide-based therapeutics is their rapid clearance in vivo due to enzymatic degradation.[5][6] NPAAs, with their altered side chains, stereochemistry (D-amino acids), or backbone modifications (e.g., N-methylation, β-amino acids), are not readily recognized by proteases.[7][8] This resistance to enzymatic cleavage leads to a substantial increase in the plasma half-life of the drug, allowing for less frequent dosing and improved patient compliance.[3][9]

Improved Potency and Selectivity: The conformational rigidity imparted by certain NPAAs, such as conformationally constrained amino acids, can pre-organize a peptide into its bioactive conformation, leading to a higher binding affinity for its target receptor.[1][2] Furthermore, the novel side-chain functionalities offered by NPAAs can create additional interactions with the target protein, enhancing both potency and selectivity.[10]

Increased Cell Permeability and Oral Bioavailability: Many potent drug targets are located within the cell. However, the hydrophilicity and size of many peptides hinder their ability to cross the cell membrane. The incorporation of lipophilic or N-methylated NPAAs can increase the lipophilicity of a peptide, facilitating its passive diffusion across cellular membranes.[1][11] This can also be a critical step towards achieving oral bioavailability, a long-sought-after goal for peptide therapeutics.[12]

Quantitative Impact of Non-Proteinogenic Amino Acids on Drug Properties

The introduction of NPAAs can lead to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. The following tables summarize key data from various studies, illustrating the tangible benefits of these molecular modifications.

| Peptide/Drug | Modification | Property Measured | Value with NPAA | Value without NPAA | Reference |

| Antimicrobial Peptide | Substitution with N-methyl amino acids | Proteolytic Stability (Remaining peptide after 1h in serum) | 50% | 20% | [10] |

| Feleucin-K3 Analog | Substitution with α-(4-pentenyl)-Ala | In vivo Stability (Active peptide after 24h in plasma) | >30% | 0% | [13] |

| Anti-HIV Peptide YIK | C-terminal lipidation (C16 fatty acid) | Serum Half-life (in mice) | 5.9 h | 1.3 h | [3] |

| Somatostatin Analog | Cyclization and D-amino acid incorporation | In vivo Half-life | ~1.5 hours | ~2-3 minutes | [14] |

| Minigastrin Analog (MGS5) | N-Me-norleucine and 1-naphthylalanine substitution | Metabolic Stability | Improved in vivo enzymatic stability | Low metabolic stability | [8] |

Table 1: Impact of NPAAs on Peptide Stability and Half-Life

| Peptide/Drug | Target | Modification | IC50 / MIC with NPAA | IC50 / MIC without NPAA | Reference |

| Antimicrobial Lipopeptide | P. aeruginosa | N-methyl amino acid substitution | 8 µg/mL | 16 µg/mL | [10] |

| NNMT Inhibitor Peptide | NNMT | N-methylation | 0.586 (AlogP), modest loss in activity | - | [15] |

| RGD Peptidomimetic | αVβ6 Integrin | Cyclic peptidomimetic | 2.3 nM | - | [16] |

| MMP-13 Inhibitor | MMP-13 | Non-hydroxamate small molecule | 33.5 nM | >20000 nM (for other MMPs) | [7] |

| Antimicrobial Peptide | S. aureus | α,α-disubstituted amino acids | 16 µg/mL | - | [17] |

Table 2: Influence of NPAAs on Biological Activity

| Peptide | Modification | Permeability Assay | Permeability Value with NPAA | Permeability Value without NPAA | Reference |

| Cyclic Hexapeptides | N-methylation | PAMPA | Significantly Higher | Low | [12] |

| Somatostatin Analog | Histidine substitution | Oral Bioavailability | Comparable to D-Trp analogs | Lower | [18] |

| Model Peptides | Terminal alkyne tag | PAMPA | No significant change | - | [19] |

| Cyclic Peptide Precursor 1 | Partial N-methylation | PAMPA (%T) | Significantly Higher | Low | [1] |

Table 3: Effect of NPAAs on Peptide Permeability and Bioavailability

Key Signaling Pathways Targeted by NPAA-Containing Drugs

The therapeutic effects of drugs containing NPAAs are realized through their interaction with specific biological pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.

GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[20] Drugs that modulate GABAergic signaling are used to treat anxiety, epilepsy, and other neurological disorders. NPAAs can be designed to mimic GABA or to modulate the activity of GABA receptors.

Integrin Signaling Pathway

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The Arg-Gly-Asp (RGD) motif is a common recognition site for many integrins. Peptidomimetics containing NPAAs that mimic the RGD sequence are being developed as anti-cancer and anti-thrombotic agents by targeting integrin signaling.[3][21]

Experimental Protocols for NPAA Incorporation and Characterization

The successful integration of NPAAs into drug candidates relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments in the field.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA

Objective: To synthesize a peptide containing a non-proteinogenic amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected non-proteinogenic amino acid

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF, DCM, and then DMF.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic, 4 equivalents) and OxymaPure (4 equivalents) in DMF.

-

Add DIC (4 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

Perform a Kaiser test to ensure complete coupling. Repeat the coupling step if necessary.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[20]

-

In Vitro Peptide Stability Assay in Plasma

Objective: To assess the stability of a peptide containing an NPAA in plasma.

Materials:

-

Test peptide stock solution

-

Human or animal plasma

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC or LC-MS system

Procedure:

-

Incubation:

-

Pre-warm an aliquot of plasma to 37°C.

-

Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.

-

Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic activity and precipitate plasma proteins.

-

Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Collect the supernatant containing the peptide.

-

Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½) in plasma.[22]

Experimental and Screening Workflows

Visualizing workflows can clarify complex experimental processes and aid in the design of new studies. The following diagrams, rendered in DOT language, illustrate key workflows in the development of drugs containing NPAAs.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

References

- 1. benchchem.com [benchchem.com]

- 2. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]